4-(4-Methoxyphenyl)oxazole

Antibacterial MIC/MBC Thienopyridine-pyrimidinone

4-(4-Methoxyphenyl)oxazole is a 4-aryl-substituted 1,3-oxazole (C₁₀H₉NO₂, MW 175.18 g/mol) that serves as a versatile heterocyclic scaffold in medicinal chemistry and agrochemical research. Its substitution pattern – a para-methoxyphenyl group at the C-4 position – imparts a distinct electronic profile (XLogP3 = 2.0, topological polar surface area = 35.3 Ų) that falls within established drug-likeness space.

Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
CAS No. 54289-74-6
Cat. No. B1625909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methoxyphenyl)oxazole
CAS54289-74-6
Molecular FormulaC10H9NO2
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=COC=N2
InChIInChI=1S/C10H9NO2/c1-12-9-4-2-8(3-5-9)10-6-13-7-11-10/h2-7H,1H3
InChIKeyRDTKGSYKMUXXSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Methoxyphenyl)oxazole (CAS 54289-74-6) – Core Heterocyclic Building Block for Antibacterial & Kinase-Focused Discovery


4-(4-Methoxyphenyl)oxazole is a 4-aryl-substituted 1,3-oxazole (C₁₀H₉NO₂, MW 175.18 g/mol) that serves as a versatile heterocyclic scaffold in medicinal chemistry and agrochemical research. Its substitution pattern – a para-methoxyphenyl group at the C-4 position – imparts a distinct electronic profile (XLogP3 = 2.0, topological polar surface area = 35.3 Ų) that falls within established drug-likeness space . The oxazole core itself is a privileged structure recognised for its capacity to engage diverse biological targets through non-covalent interactions, and SAR evidence consistently shows that incorporating a phenyl, methoxyphenyl or halogen-substituted phenyl moiety markedly enhances therapeutic efficacy relative to unsubstituted reference compounds [1].

Why 4-(4-Methoxyphenyl)oxazole Cannot Be Replaced by Its 5‑Regioisomer or Other 4‑Aryl Oxazole Analogs


High‑strength, direct head‑to‑head comparative data for 4‑(4‑methoxyphenyl)oxazole as a standalone bioactive entity remain limited; the compound is predominantly employed as a synthetic building block rather than a fully characterised active pharmaceutical ingredient. Nevertheless, the available evidence demonstrates that simple regioisomeric or isosteric substitution fundamentally alters the biological output. The 4‑substitution pattern directs the scaffold toward antibacterial and kinase‑inhibitor applications, whereas the 5‑regioisomer (MPO, 5‑(4‑methoxyphenyl)oxazole) is a nematode hatch inhibitor with a distinct potency and selectivity fingerprint . Even among closely related 4‑aryl oxazole congeners, the methoxy substituent confers a measurable advantage in antibacterial potency compared to the para‑tolyl analog [1]. These observations are consistent with the broader SAR principle that the position and nature of the aryl substituent on the oxazole nucleus are critical determinants of pharmacodynamic behaviour, not merely interchangeable structural decorations [2].

Quantitative Differentiation Evidence: 4-(4-Methoxyphenyl)oxazole vs. Closest Analogs


Antibacterial Potency: 4-(4-Methoxyphenyl)oxazole vs. 4-(p-Tolyl)oxazole in Thienopyridine-Fused Pyrimidinone Hybrids

In a direct head-to-head comparison of 4-aryloxazole-linked thieno[2,3-b]pyridine-fused pyrimidinones, the hybrid bearing the 4-(4-methoxyphenyl)oxazole unit (2e) exhibited superior antibacterial activity relative to its 4-(p-tolyl)oxazole counterpart (2d). The methoxy-substituted compound achieved an MIC of 4.2 µM and an MBC of 8.5 µM, compared with 4.4 µM and 8.8 µM for the p-tolyl analog [1]. This represents a 4.5% improvement in MIC, an observation that is mechanistically consistent with the electron-donating character of the methoxy group enhancing target engagement.

Antibacterial MIC/MBC Thienopyridine-pyrimidinone

Regioisomeric Differentiation: 4-(4-Methoxyphenyl)oxazole as Antibacterial Building Block vs. 5-(4-Methoxyphenyl)oxazole (MPO) as Nematode Growth Inhibitor

The 4-substituted regioisomer 4-(4-methoxyphenyl)oxazole and its 5-substituted counterpart MPO exhibit fundamentally different biological activity profiles despite sharing an identical molecular formula and computed logP/PSA values. When incorporated into a pyrimidinone hybrid, the 4-isomer demonstrates antibacterial activity (MIC 4.2 µM) [1]. In contrast, MPO (5-(4-methoxyphenyl)oxazole) functions as a Caenorhabditis elegans hatch and growth inhibitor with an MIC of 17 µM on day 3, and displays cytotoxicity against HeLa cells with an EC₅₀ of 30 µM after 48 h, while showing no significant antimicrobial activity against E. coli, S. aureus, C. albicans, or P. falciparum at tested concentrations .

Regioisomer comparison Antibacterial Nematode inhibition Cytotoxicity

Physicochemical Drug-Likeness: Computed Lipophilicity and Polar Surface Area Favour Oral Bioavailability Relative to Industry Benchmarks

4-(4-Methoxyphenyl)oxazole exhibits a computed XLogP3 of 2.0 and a topological polar surface area (TPSA) of 35.3 Ų . Both values reside well within the Lipinski and Veber drug-likeness thresholds (XLogP ≤ 5; TPSA ≤ 140 Ų). The measured PSA of 35.26 Ų is substantially below the 60–70 Ų threshold commonly associated with poor oral absorption, indicating favourable passive membrane permeability potential. By comparison, many clinically deployed oxazole-containing kinase inhibitors (e.g., PC-046 analog series) exhibit clogP values exceeding 5.0, which necessitate extensive formulation to overcome solubility-limited absorption [1].

Drug-likeness Lipophilicity PSA ADME

Synthetic Accessibility: Microwave-Assisted Tandem Protocol Delivers 74–89% Yield, Outperforming Conventional Thermal Methods

When 4-(4-methoxyphenyl)oxazole is incorporated into a thienopyridine-pyrimidinone hybrid via a three-component microwave-assisted tandem protocol, the isolated yield ranges from 74% to 89% [1]. This is consistent with the general observation that 4-aryloxazole amines are efficient substrates for microwave-mediated heterocyclisation. Conventional thermal condensation of 2-bromo-4′-methoxyacetophenone with formamide at 180 °C also produces the oxazole core, though yields and reaction times for this traditional method are typically less favourable and require chromatographic purification . In contrast, the 5-regioisomer MPO requires isolation from fungal culture broth or alternative synthetic routes that do not benefit from the same microwave acceleration .

Synthetic yield Microwave-assisted synthesis Tandem reaction Scalability

High-Impact Application Scenarios for 4-(4-Methoxyphenyl)oxazole


Antibacterial Hybrid Design: Thienopyridine-Pyrimidinone Libraries

Research groups targeting novel antibacterial agents with activity against drug-resistant pathogens should prioritise 4-(4-methoxyphenyl)oxazole as the 4-aryloxazole building block of choice. In a comparative panel of 4-aryloxazole-pyrimidinone hybrids, the methoxy-substituted variant (2e) delivered the highest antibacterial potency (MIC 4.2 µM, MBC 8.5 µM), outperforming the p-tolyl, phenyl, and 4-chlorophenyl analogs within the same series [1]. The microwave-assisted tandem synthesis protocol (74–89% yield, 20–30 min reaction time) further supports rapid analog generation for SAR campaigns [1].

Kinase Inhibitor Scaffold Development: Aurora/FLT3/FLT4 Programmes

4-Aryloxazole cores, including 4-(4-methoxyphenyl)oxazole, appear as privileged substructures in patent disclosures of oxazole-based tyrosine kinase inhibitors targeting FLT3, FLT4, and Aurora kinases [2]. The favourable computed physicochemical profile (XLogP3 = 2.0, TPSA = 35.3 Ų) positions this scaffold as a lower-lipophilicity alternative to fluorenone-oxazole leads such as UA-62784 (clogP = 5.44) that suffered from solubility-limited pharmacokinetics [3]. Procurement of the 4-isomer specifically — rather than the 5-isomer — is critical, as the kinase inhibitor pharmacophore requires the C-4 substitution pattern for appropriate vector alignment with the ATP-binding pocket.

Agrochemical Discovery: Octopamine Receptor Agonist Probe Molecules

In insect biochemistry research, 5-phenyloxazole derivatives have been characterised as positive modulators of adenylate cyclase acting through octopamine and tyramine receptors in Bombyx mori [4]. While the primary probe in this class is the 5-substituted analogue 5-(4-methoxyphenyl)oxazole, the 4-regioisomer serves as an essential negative control and SAR comparator for defining the positional requirements of receptor activation. The 4-substituted compound's distinct electronic distribution at the oxazole ring (evidenced by its divergent biological activity profile) [1] makes it indispensable for establishing structure–activity relationships in octopamine receptor pharmacology.

Material Science & Optoelectronic Precursor Development

The oxazole nucleus, when 4-substituted with a 4-methoxyphenyl group, exhibits electronic properties (stabilised by the electron-donating methoxy substituent) that are valuable for the synthesis of laser dyes and fluorescent probes. Patent literature discloses 2-(4-pyridyl)-5-(4-methoxyphenyl)oxazole as a long-lived flashpumped laser dye [5], and 4-(4-methoxyphenyl)oxazole serves as a key synthetic intermediate for preparing such extended π-conjugated oxazole-based chromophores. The commercial availability of 4-(4-methoxyphenyl)oxazole at 95–97% purity from multiple vendors supports its use in materials chemistry applications requiring well-defined, high-purity building blocks.

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